2-(benzylsulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylsulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylsulfonyl group, a sulfamoyl-substituted phenyl ring, and a methylpyrimidinyl moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of Benzylsulfonyl Chloride: Benzyl chloride is reacted with sodium sulfite to form benzylsulfonyl chloride.
Coupling with 4-Aminophenyl Sulfamoyl Derivative: The benzylsulfonyl chloride is then coupled with a 4-aminophenyl derivative that has been pre-functionalized with a sulfamoyl group.
Introduction of Methylpyrimidinyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfonyl group may yield sulfone derivatives, while reduction of the sulfamoyl group may produce amine derivatives.
Scientific Research Applications
2-(benzylsulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in studying biochemical pathways.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs.
Industry: The compound’s unique chemical properties make it useful in various industrial processes, such as the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(benzylsulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The benzylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The sulfamoyl and methylpyrimidinyl groups may also interact with enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfonyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acetamide
- 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide
Uniqueness
What sets 2-(benzylsulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide apart from similar compounds is its unique combination of functional groups
Properties
Molecular Formula |
C20H20N4O5S2 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
2-benzylsulfonyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C20H20N4O5S2/c1-15-11-12-21-20(22-15)24-31(28,29)18-9-7-17(8-10-18)23-19(25)14-30(26,27)13-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,23,25)(H,21,22,24) |
InChI Key |
DGCDRPCXKUWJNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.